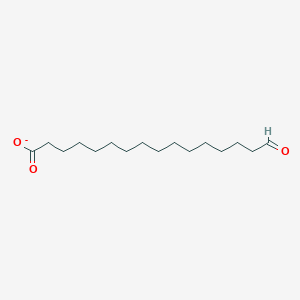

16-Oxo-palmitate

説明

Contextualization within Long-Chain Fatty Acid Metabolism

16-Oxo-palmitate, also known as 16-oxohexadecanoic acid, is a derivative of palmitic acid, one of the most common saturated fatty acids in animals, plants, and microorganisms. hmdb.caresearchgate.netebi.ac.uk Palmitic acid serves as a primary precursor for longer fatty acids through processes of elongation, desaturation, and the introduction of functional groups like hydroxyl or oxo groups. researchgate.net The metabolism of long-chain fatty acids is a complex network of pathways crucial for energy production and the synthesis of structural lipids. Within this network, this compound emerges as an intermediate in the ω-oxidation pathway. nih.gov

The ω-oxidation pathway represents an alternative to the primary β-oxidation pathway for fatty acid degradation. It involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. This process begins with the hydroxylation of the ω-carbon to form a hydroxy fatty acid, which is then oxidized to an aldehyde and subsequently to a dicarboxylic acid. nih.gov Specifically, palmitic acid (C16) can be hydroxylated to form 16-hydroxypalmitate (B1240633), which is then oxidized to this compound. nih.govontosight.ai This aldehyde intermediate is further oxidized to the corresponding dicarboxylic acid, hexadecanedioic acid. scispace.com

The conversion of 16-hydroxypalmitate to this compound is catalyzed by 16-hydroxypalmitate dehydrogenase, an enzyme that utilizes NAD+ as a cofactor. ontosight.ai This reaction is a critical step in the efficient metabolism of certain hydroxylated fatty acids. ontosight.ai While β-oxidation is the primary energy-yielding pathway, ω-oxidation becomes significant under conditions where β-oxidation is impaired.

Significance in Specialized Biochemical Pathways

Beyond its role in general fatty acid catabolism, this compound is a key intermediate in the biosynthesis of cutin, a major component of the plant cuticle. scispace.comgenome.jpannualreviews.org The plant cuticle is a protective layer on the epidermis of aerial plant parts, playing a vital role in preventing water loss and protecting against environmental stresses. annualreviews.orgresearchgate.net

The biosynthesis of cutin monomers involves the ω-hydroxylation of C16 and C18 fatty acids. annualreviews.org For the C16 family of cutin monomers, palmitic acid is converted to 16-hydroxypalmitic acid. annualreviews.org This is followed by the formation of this compound, which is then converted to hexadecanedioic acid. scispace.com Cell-free extracts from the epidermis of Vicia faba leaves have demonstrated the enzymatic conversion of 16-hydroxyhexadecanoic acid to the corresponding dicarboxylic acid, with 16-oxohexadecanoic acid identified as an intermediate. scispace.com In fact, these preparations converted synthetic 16-oxohexadecanoic acid to the dicarboxylic acid at a much higher rate than from the 16-hydroxy precursor, underscoring its importance in this pathway. scispace.com

In some plant species, further modifications occur, such as in-chain hydroxylation. For instance, in Arabidopsis, CYP86A enzymes catalyze the ω-hydroxylation of C16 fatty acids to produce ω-hydroxypalmitate, and other enzymes can perform in-chain hydroxylation to yield dihydroxy acids, which are also major cutin components. researchgate.net

The following table summarizes the key reactions involving this compound:

| Reaction | Substrate | Product | Enzyme/Pathway | Significance |

|---|---|---|---|---|

| Oxidation | 16-Hydroxypalmitate | This compound | 16-hydroxypalmitate dehydrogenase | Part of fatty acid ω-oxidation and cutin biosynthesis. ontosight.aiscispace.com |

| Oxidation | This compound | Hexadecanedioic acid | ω-oxoacid dehydrogenase | A key step in the formation of dicarboxylic acids for cutin biosynthesis. scispace.com |

Current Research Landscape and Gaps in Understanding

Current research continues to elucidate the intricate roles of this compound and its metabolic neighbors. Studies have identified and characterized the enzymes involved in its formation, such as 16-hydroxypalmitate dehydrogenase. ontosight.ai The broader pathway of cutin and suberin biosynthesis, where this compound is a crucial intermediate, is an active area of investigation, with a focus on identifying the full suite of enzymes and their regulatory mechanisms. researchgate.netaocs.org

Metabolomics studies are also beginning to highlight the potential significance of this compound in other biological contexts. For example, it has been identified as a potential biomarker in studies related to human health conditions like unstable angina pectoris, suggesting its involvement in broader metabolic disturbances. portlandpress.com

However, significant gaps in our understanding remain. While the enzymatic steps leading to and from this compound in certain pathways like plant cutin synthesis are being mapped out, the regulation of these pathways is less clear. scispace.comannualreviews.org The precise factors that determine the flux of fatty acids through the ω-oxidation pathway versus the β-oxidation pathway are not fully understood. Furthermore, the full spectrum of biological roles for this compound and its downstream products, the dicarboxylic acids, is likely not yet completely known, particularly in mammalian systems. While its presence has been noted, the functional consequences and detailed mechanisms of action in various physiological and pathological states require further investigation. ontosight.aiportlandpress.com

The following table outlines some of the key enzymes and compounds related to this compound research:

| Compound/Enzyme | Chemical Formula/Class | Role/Function |

|---|---|---|

| This compound | C16H30O3 | Aldehydic fatty acid, intermediate in ω-oxidation and cutin biosynthesis. scispace.comgenome.jp |

| Palmitic acid | C16H32O2 | Precursor to this compound. hmdb.caresearchgate.net |

| 16-Hydroxypalmitate | C16H32O3 | Precursor to this compound, formed by ω-hydroxylation of palmitic acid. genome.jpwikipedia.org |

| Hexadecanedioic acid | C16H30O4 | Product of this compound oxidation, a dicarboxylic acid found in cutin. scispace.com |

| 16-hydroxypalmitate dehydrogenase | Enzyme | Catalyzes the oxidation of 16-hydroxypalmitate to this compound. ontosight.ai |

Structure

3D Structure

特性

分子式 |

C16H29O3- |

|---|---|

分子量 |

269.4 g/mol |

IUPAC名 |

16-oxohexadecanoate |

InChI |

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19)/p-1 |

InChIキー |

NKVUEIHJDGURIA-UHFFFAOYSA-M |

正規SMILES |

C(CCCCCCCC(=O)[O-])CCCCCCC=O |

製品の起源 |

United States |

Biosynthesis and Enzymatic Transformations of 16 Oxo Palmitate

De Novo Fatty Acid Synthesis as a Precursor Foundation

The journey to 16-oxo-palmitate begins with the synthesis of its saturated 16-carbon precursor, palmitic acid. This process, known as de novo fatty acid synthesis, constructs the fatty acid chain from smaller building blocks. simplepharmanotes.compharmaguideline.comcutm.ac.in

Role of Palmitic Acid (16:0) as a Direct Biosynthetic Precursor

8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H⁺ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 6 H₂O slideshare.net

Of the 16 carbon atoms that constitute palmitate, two originate directly from the initial acetyl-CoA primer, while the remaining 14 are derived from malonyl-CoA, which is itself produced from acetyl-CoA. slideshare.net Once synthesized, palmitic acid can then enter various metabolic pathways, including the one that leads to the formation of this compound.

Mammalian and Plant Fatty Acid Synthase Complex Mechanisms

While the fundamental chemistry of fatty acid synthesis is conserved, the enzymatic machinery differs between mammals and plants. wikipedia.orgethz.ch

Mammalian Fatty Acid Synthase (FAS I): In mammals, a large, multifunctional homodimeric enzyme known as fatty acid synthase I (FAS I) carries out all the catalytic steps of fatty acid synthesis. acs.orgnih.govresearchgate.net Each monomer of the FAS I complex contains seven distinct catalytic domains: β-ketoacyl synthase (KS), malonyl/acetyltransferase (MAT), dehydratase (DH), enoyl reductase (ER), β-ketoacyl reductase (KR), acyl carrier protein (ACP), and thioesterase (TE). acs.org The growing fatty acid chain is tethered to the acyl carrier protein (ACP) domain and is sequentially passed between the other catalytic domains in a cyclical fashion until the 16-carbon palmitoyl (B13399708) chain is formed and subsequently released by the thioesterase (TE) domain. wikipedia.orgacs.org

Plant Fatty Acid Synthase (FAS II): In contrast, plants utilize a type II fatty acid synthase (FAS II) system, which consists of a complex of discrete, monofunctional enzymes rather than a single large polypeptide. ethz.chaocs.orgnih.gov This complex is typically located in the plastids. aocs.org The individual enzymes of the plant FAS II system, such as β-ketoacyl-ACP synthase (KAS), β-ketoacyl-ACP reductase, hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase, work in concert to build the fatty acid chain, with the acyl carrier protein (ACP) shuttling the growing acyl intermediate between them. aocs.orgnih.gov

| Feature | Mammalian FAS I | Plant FAS II |

|---|---|---|

| Enzyme Structure | Single, large multifunctional homodimeric polypeptide | Complex of discrete, monofunctional enzymes |

| Cellular Location | Cytosol | Plastids |

| Key Components | KS, MAT, DH, ER, KR, ACP, TE domains on one polypeptide | Separate enzymes for each catalytic step (e.g., KAS, enoyl-ACP reductase) and a distinct ACP |

Dedicated Enzymatic Pathways to this compound Formation

The conversion of palmitic acid to this compound involves a series of oxidative reactions that target the terminal methyl group (the ω-carbon) of the fatty acid.

Oxidation of ω-Hydroxylated Fatty Acid Precursors

The initial and rate-limiting step in the formation of this compound is the hydroxylation of palmitic acid at the ω-position to form 16-hydroxypalmitic acid. smolecule.comnih.gov This ω-hydroxylated precursor is then further oxidized to yield the final this compound.

The oxidation of the hydroxyl group of 16-hydroxypalmitic acid to an aldehyde is catalyzed by ω-hydroxyacid dehydrogenases. smolecule.com These enzymes are typically NAD⁺-dependent alcohol dehydrogenases. smolecule.com In a study of cell-free extracts from the epidermis of Vicia faba leaves, the enzymatic conversion of 16-hydroxypalmitic acid to the corresponding dicarboxylic acid was demonstrated, with the 16-oxo intermediate being formed in the process. This indicates the presence of both an ω-hydroxyacid dehydrogenase and an ω-oxoacid dehydrogenase in this plant tissue.

The subsequent oxidation of the aldehyde intermediate to a carboxylic acid to form a dicarboxylic acid can also be catalyzed by cytochrome P450 enzymes. nih.gov However, the formation of the stable this compound (an aldehydic fatty acid) from 16-hydroxypalmitic acid is primarily attributed to the action of alcohol dehydrogenases. smolecule.com

The initial ω-hydroxylation of palmitic acid is carried out by cytochrome P450 monooxygenases, particularly those belonging to the CYP4A and CYP4F subfamilies. smolecule.comresearchgate.netfrontiersin.orgnih.gov These enzymes exhibit a preference for fatty acid chain length, with CYP4A enzymes generally metabolizing medium-chain fatty acids (C10-C16) and CYP4F enzymes metabolizing long-chain fatty acids (C16-C26). researchgate.netnih.gov For instance, human CYP4A11 is efficient at the ω-hydroxylation of medium-chain fatty acids. nih.gov

Research on the bacterial cytochrome P450BM-3 (CYP102) has shown that it can oxidize 16-oxohexadecanoic acid exclusively to the corresponding α,ω-diacid, indicating its capacity to act on the aldehyde group. nih.gov The rates of oxidation of various ω-oxo fatty acids by this enzyme were found to be chain-length dependent, with the C16 substrate being oxidized at the highest rate. nih.gov While this demonstrates the capability of certain P450s to oxidize fatty aldehydes, the primary pathway for the formation of this compound from its hydroxylated precursor involves ω-hydroxyacid dehydrogenases. smolecule.com

| Enzyme/Enzyme Family | Reaction Catalyzed | Substrate | Product | Cofactor(s) |

|---|---|---|---|---|

| Cytochrome P450 (CYP4A, CYP4F) | ω-hydroxylation | Palmitic acid | 16-Hydroxypalmitic acid | NADPH, O₂ |

| ω-Hydroxyacid Dehydrogenase | Oxidation of hydroxyl group | 16-Hydroxypalmitic acid | This compound | NAD⁺ |

| ω-Oxoacid Dehydrogenase / Cytochrome P450 | Oxidation of aldehyde group | This compound | Hexadecanedioic acid | NAD⁺ / NADPH, O₂ |

Integration into Plant Cutin and Suberin Biosynthesis

This compound plays a crucial role as a precursor in the formation of the protective plant polymers, cutin and suberin. These complex biopolyesters are essential for protecting plants from environmental stresses.

Suberin is a complex heteropolymer found in the cell walls of various plant tissues, including roots and bark, where it acts as a barrier to water and solute transport. The biosynthesis of the aliphatic domain of suberin involves a series of enzymatic modifications of fatty acids. It is proposed that this compound serves as an intermediate in this pathway.

The synthesis of suberin monomers starts with C16 and C18 fatty acids. nih.gov These fatty acids undergo ω-hydroxylation to form ω-hydroxy fatty acids. In the subsequent step, it is hypothesized that an ω-hydroxy fatty acid dehydrogenase oxidizes the ω-hydroxyl group to an aldehyde, forming an ω-oxo fatty acid like this compound. This is then further oxidized to a dicarboxylic acid by an ω-oxo acid dehydrogenase. While 16-hydroxypalmitic acid is a known component and precursor in suberin, the direct experimental confirmation of this compound as a definitive intermediate across different plant species is an area of ongoing research. However, the presence and activity of the necessary enzymes in suberizing tissues strongly support its role in the pathway. nih.gov

| Enzyme Family | Proposed Reaction | Substrate | Product |

| ω-hydroxy fatty acid dehydrogenase | Oxidation | 16-hydroxypalmitate (B1240633) | This compound |

| ω-oxo acid dehydrogenase | Oxidation | This compound | Hexadecanedioic acid |

This table outlines the proposed enzymatic steps involving this compound in the biosynthesis of suberin monomers.

Cutin is a major structural component of the plant cuticle, the protective layer covering the aerial parts of plants. The biosynthesis of C16 cutin monomers is a well-established pathway where this compound is a key intermediate.

The process begins with palmitic acid, which is hydroxylated at the omega (ω) position by a cytochrome P450-dependent ω-hydroxylase to yield 16-hydroxypalmitic acid. This is followed by the oxidation of the ω-hydroxyl group to an aldehyde, forming this compound. This reaction is catalyzed by an ω-hydroxyacid dehydrogenase. Subsequently, this compound is rapidly oxidized to hexadecanedioic acid, a C16 α,ω-dicarboxylic acid that is a primary building block of the cutin polymer. This final oxidation step is carried out by an ω-oxoacid dehydrogenase. In some plant species, such as Vicia faba, there is also evidence for the formation of 16-oxo-9- or 10-hydroxypalmitic acid, indicating further modifications of the fatty acid chain can occur. researchgate.net

| Precursor | Intermediate 1 | Intermediate 2 | Cutin Monomer |

| Palmitic Acid | 16-Hydroxypalmitic Acid | This compound | Hexadecanedioic Acid |

This table illustrates the biosynthetic pathway leading to a C16 cutin monomer, highlighting the role of this compound.

Catabolism and Downstream Metabolic Fates of this compound

Beyond its role as a biosynthetic precursor, this compound can be further metabolized through several pathways.

As mentioned in the context of cutin and suberin biosynthesis, a primary metabolic fate of this compound is its conversion to the corresponding α,ω-dicarboxylic acid, hexadecanedioic acid. This conversion is an oxidative process catalyzed by an ω-oxoacid dehydrogenase. This step is crucial for producing the bifunctional monomers required for the polymerization of cutin and suberin. The formation of dicarboxylic acids through omega-oxidation represents an important alternative pathway for fatty acid metabolism.

In addition to its conversion to dicarboxylic acids for polymer synthesis, this compound can undergo further oxidative degradation. This pathway serves as an alternative to the more common β-oxidation pathway for fatty acid catabolism, especially when β-oxidation is impaired. The aldehyde group of this compound can be a target for further enzymatic reactions. While the specific enzymes and complete pathways for the oxidative degradation of this compound in plants are not fully elucidated, it is understood that these processes contribute to the turnover of fatty acid-derived molecules within the cell. The degradation likely involves a series of oxidative reactions that shorten the carbon chain, although the precise mechanisms remain an area for further investigation.

Biological Roles and Functional Implications of 16 Oxo Palmitate

Role in Plant Physiology and Defense Mechanisms

In the plant kingdom, fatty acids and their derivatives are crucial for a multitude of functions, ranging from structural components of membranes to signaling molecules in defense pathways. researchgate.netnih.gov 16-Oxo-palmitate has been identified as a metabolite with significant regulatory potential, particularly in the context of abiotic and biotic stress.

Influence on Drought Resistance and Abiotic Stress Responses

Plants have developed intricate mechanisms to cope with environmental challenges such as drought. nih.gov Alterations in lipid metabolism are a key part of this adaptation. Studies have shown that under drought stress, the composition of fatty acids in plant membranes changes significantly. For instance, in wheat, drought stress leads to an increase in palmitic acid and oleic acid, while levels of linoleic and linolenic acid decrease. frontiersin.org This shift is thought to help maintain membrane integrity under water-deficient conditions. frontiersin.org

Metabolomic analyses of thyme have identified this compound as one of the lipids that change in response to drought, suggesting its role in the plant's adaptation mechanisms. bham.ac.uk These changes in lipid profiles, including the levels of this compound, are part of a broader strategy that includes osmotic adjustment and protection of cellular components. bham.ac.uk

Table 1: Changes in Key Fatty Acids in Wheat Under Drought Stress This table is interactive. You can sort the data by clicking on the column headers.

| Fatty Acid | Change under Drought | Putative Role in Drought Response |

|---|---|---|

| Palmitic Acid | Increase | Maintenance of membrane integrity, synthesis of complex lipids. frontiersin.org |

| Oleic Acid | Increase | Membrane fluidity adjustment, precursor for other lipids. frontiersin.org |

| Linoleic Acid | Decrease | Alteration in membrane unsaturation. frontiersin.org |

| Linolenic Acid | Decrease | Indication of stress-induced damage. frontiersin.org |

Participation in Plant Immunity and Pathogen Defense Signaling

Plants possess a sophisticated innate immune system to defend against pathogens. Fatty acids and their oxygenated derivatives, known as oxylipins, are key signaling molecules in this system. nih.govsabraojournal.org They are involved in activating various defense responses, including basal resistance, effector-triggered immunity, and systemic acquired resistance. researchgate.netmdpi.com

While direct research on this compound's specific role is still developing, the broader context of C16 fatty acids in plant immunity is well-established. researchgate.net These fatty acids can act directly as antimicrobial agents or serve as precursors for the synthesis of signaling molecules like jasmonic acid. nih.govfrontiersin.org The modification of fatty acids, including oxidation, is a critical step in generating these defense signals. nih.gov The presence of this compound in plant metabolomes suggests its potential involvement in these signaling cascades that are triggered upon pathogen recognition. mdpi.com

Characterization as a Plant Metabolite with Regulatory Potential

Fatty acid biosynthesis in plants occurs in the plastids, with palmitic acid (16:0) being a primary product. annualreviews.orgscispace.com This precursor can then be modified through various enzymatic reactions, including oxidation, to produce a diverse array of signaling molecules. nih.gov The identification of this compound in plant tissues points to its status as a metabolite with the potential to regulate physiological processes. bham.ac.uk

The regulatory capacity of fatty acid derivatives is linked to their ability to influence gene expression and the activity of proteins involved in stress responses. nih.gov For example, oxylipins can trigger the synthesis of antimicrobial compounds and antioxidants. nih.gov As an oxidized fatty acid, this compound fits within this class of regulatory molecules, although its precise targets and mechanisms of action are still under investigation.

Presence and Association in Mammalian Metabolomes (Non-Clinical Contexts)

In mammals, the study of the complete set of small-molecule metabolites, known as metabolomics, has provided valuable insights into various physiological and pathological states. mdpi.com this compound has emerged as a metabolite of interest in these studies.

Identification as a Metabolomic Marker in Plasma

Metabolomic analyses of human plasma have successfully identified a wide range of metabolites, including various fatty acids and their derivatives. nih.gov this compound has been detected in plasma and is being investigated for its potential as a biomarker. researchgate.netportlandpress.com For instance, in a study on unstable angina, this compound was one of several metabolites that showed differential levels between patient and control groups, suggesting its potential diagnostic value. researchgate.netportlandpress.com

Association with Specific Metabolic States in Research Models

Animal models are frequently used to study the effects of diet and metabolic diseases. In these models, specific fatty acids and their metabolites are often associated with particular metabolic states. For example, high-fat diets rich in saturated fatty acids like palmitate can lead to the accumulation of various lipid species in tissues. scielo.org.coahajournals.org

In studies using hypothalamic neuronal cell lines, exposure to excess palmitate led to an increase in free C16:0, which is the precursor to this compound. plos.org This was associated with cellular stress and inflammation. plos.org Research on nonalcoholic steatohepatitis (NASH) in mice also showed that diets can significantly alter the hepatic metabolome, including the levels of various fatty acids and their derivatives. plos.org While not always directly measuring this compound, these studies highlight the dynamic nature of fatty acid metabolism and the potential for oxidized forms to be involved in metabolic dysregulation.

Table 2: Association of this compound and its Precursor with Metabolic States This table is interactive. You can sort the data by clicking on the column headers.

| Metabolite | Research Context | Associated Metabolic State/Finding | Reference |

|---|---|---|---|

| This compound | Unstable Angina | Identified as a potential diagnostic biomarker. researchgate.netportlandpress.com | researchgate.net, portlandpress.com |

| Palmitate (C16:0) | Hypothalamic Neurons | Excess leads to increased free C16:0, cellular stress, and inflammation. plos.org | plos.org |

| Palmitate (C16:0) | Adipocytes | Treatment stimulates hypertrophy and triglyceride content. scielo.org.co | scielo.org.co |

| Palmitate (C16:0) | Nonalcoholic Steatohepatitis (NASH) | Western diet increased hepatic palmitate. plos.org | plos.org |

Potential as a Modulator of Cellular Processes

This compound, an omega-oxo fatty acid, is emerging as a molecule with the potential to modulate various cellular processes. nih.gov As an intermediate in specific metabolic pathways and a substrate for certain enzymes, its presence and concentration can influence cellular function. Research findings point towards its involvement in metabolic regulation, enzymatic reactions, and interactions within the gut microbiome.

One of the fundamental roles of this compound is as an intermediate in the microsomal fatty acid ω-oxidation pathway. In this process, the terminal methyl group of a fatty acid like palmitate is oxidized, first to a hydroxyl group and then to an aldehyde, forming an ω-oxo-fatty acid such as this compound. mdpi.com This is subsequently oxidized to a dicarboxylic acid. mdpi.com This pathway is crucial for the detoxification and metabolism of fatty acids, particularly when the primary β-oxidation pathway is impaired.

Specific enzymatic interactions have been identified, highlighting the compound's potential to modulate cellular activity. For instance, 16-oxohexadecanoic acid, the protonated form of this compound, is a substrate for human class IV alcohol dehydrogenase (ADH). ebi.ac.uk This enzyme is significant in the metabolism of retinoids, the ω-oxidation of fatty acids, and the detoxification of cytotoxic aldehydes produced during lipid peroxidation. ebi.ac.uk The ability of this enzyme to process this compound suggests a role for the compound in these critical metabolic and protective pathways.

Furthermore, studies have shown that the levels of this compound can be altered by external factors and are correlated with changes in gut microbiota. A study investigating the effects of the non-steroidal anti-inflammatory drug diclofenac (B195802) on mice metabolomes found a significant decrease in the levels of this compound in the treated groups. csic.es The same study also noted a negative correlation between the abundance of this compound and the gut bacterium Clostridia_vadinBB60_group. csic.es These findings suggest that this compound levels may be a biomarker for certain metabolic disturbances and could play a role in the complex interplay between host metabolism and gut microorganisms.

In plants, this compound is recognized as a component in the biosynthesis of cutin and suberin, which are essential protective biopolymers in the plant's outer layers. genome.jp Its presence in these pathways underscores its role in structural and defense mechanisms in plants.

While its parent molecule, palmitate, is well-known to modulate numerous cellular processes, including protein palmitoylation and inflammatory signaling pathways, the specific signaling roles of this compound are still under investigation. nih.govresearchgate.net The introduction of an oxo group alters the molecule's polarity and chemical reactivity, suggesting that its functions may be distinct from those of palmitate.

Table 1: Research Findings on this compound Modulation

| Research Area | Finding | Organism/System | Implication | Reference |

|---|---|---|---|---|

| Metabolomics | Levels of this compound decreased 0.38-fold in response to diclofenac exposure. | Mice | Potential biomarker for drug-induced metabolic shifts. | csic.es |

| Microbiome Correlation | Negatively correlated with the abundance of Clostridia_vadinBB60_group. | Mice | Possible role in host-microbiome interactions. | csic.es |

| Enzymology | Substrate for human class IV alcohol dehydrogenase. | Human | Involvement in retinoid metabolism, fatty acid ω-oxidation, and detoxification. | ebi.ac.uk |

| Plant Biochemistry | Intermediate in the cutin, suberine, and wax biosynthesis pathway. | Plants | Role in the formation of protective barriers. | genome.jp |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 16-oxohexadecanoic acid |

| Palmitate |

Advanced Analytical Methodologies for 16 Oxo Palmitate Research

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the analysis of 16-oxo-palmitate, providing the necessary separation from other structurally similar compounds prior to detection. The choice between gas and liquid chromatography depends on the specific research goals, sample matrix, and required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including this compound. ijper.orgphytojournal.com However, due to the low volatility of fatty acids, derivatization is a critical prerequisite for their analysis by GC-MS. restek.com This process converts the non-volatile fatty acids into volatile derivatives that can be readily analyzed in the gas phase. imist.ma

Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (B98337) (TMS) esters. restek.commdpi.com For instance, esterification can be achieved using reagents like BF3-methanol, while silylation often employs agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com

Once derivatized, the sample is introduced into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. ijper.orgphytojournal.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement. nih.gov GC-MS offers high chromatographic resolution and provides characteristic mass spectra that can be used to identify this compound and other fatty acids by comparing them to spectral libraries like the NIST database. ijper.orgmdpi.com

Quantitative analysis using GC-MS can be performed by creating calibration curves with standards of the derivatized analyte. nih.gov The concentration of this compound in a sample is then determined by comparing its peak area to the calibration curve. nih.gov

Table 1: GC-MS Analysis Parameters for Fatty Acids

| Parameter | Typical Setting | Reference |

|---|---|---|

| Derivatization Agent | MSTFA with 1% TMCS | restek.com |

| Incubation Temperature | 60 °C | restek.com |

| Incubation Time | 60 minutes | restek.com |

| Injection Mode | Splitless | ijper.org |

| Carrier Gas | Helium | ijper.org |

| Oven Temperature Program | Initial temp 70°C, ramped to 280°C | ijper.org |

| Ionization Energy | 70 eV | ijper.org |

| Mass Scan Range | 50-500 Da | ijper.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Platforms

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a preferred method for the analysis of a wide range of metabolites, including oxo-fatty acids, directly from biological fluids with minimal sample preparation. mdpi.comresearchgate.net It offers the advantage of analyzing compounds in their native form without the need for derivatization, although derivatization can be used to enhance sensitivity. researchgate.net

UPLC-Q-TOF/MS combines the high-resolution separation of ultra-performance liquid chromatography with the high mass accuracy and resolution of a quadrupole time-of-flight mass spectrometer. portlandpress.come3s-conferences.org This platform is exceptionally well-suited for identifying and characterizing unknown compounds in complex mixtures, making it a valuable tool in metabolomics. nih.govcabidigitallibrary.org

In the context of this compound research, UPLC separates the compound from other metabolites in the sample based on its polarity. portlandpress.com The eluent is then introduced into the Q-TOF mass spectrometer, which provides accurate mass measurements of the precursor and fragment ions. This high mass accuracy allows for the confident determination of the elemental composition of the detected ions, aiding in the identification of this compound. igminresearch.com For example, this compound has been identified in plasma samples through its accurate mass. portlandpress.comnih.gov

Table 2: UPLC-Q-TOF/MS Parameters for Metabolite Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Chromatography Column | C18 reverse-phase | portlandpress.com |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid | portlandpress.com |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for fatty acids | nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | portlandpress.com |

This integrated platform combines HPLC for separation, a Diode-Array Detector (DAD) for UV-visible spectral data, and a Q-TOF mass spectrometer for high-resolution mass analysis. mdpi.comnih.gov The DAD provides information about the chromophoric properties of the analytes, which can aid in their identification and classification, although many fatty acids lack a strong chromophore. nih.gov

The primary strength of this technique for this compound research lies in the HPLC-Q-TOF MS component. mdpi.com Similar to UPLC-Q-TOF/MS, it provides high-resolution separation and accurate mass measurements for both precursor and fragment ions, which is crucial for the unambiguous identification of compounds in complex matrices. unipi.it This system allows for both the qualitative identification and quantitative analysis of compounds. mdpi.com

UPLC-Triple Quadrupole Mass Spectrometry (UPLC-QqQ MS) is the gold standard for targeted quantitative analysis due to its exceptional sensitivity and selectivity. mdpi.com This technique operates in multiple reaction monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion (e.g., the molecular ion of this compound), the second quadrupole fragments this ion, and the third quadrupole selects a specific fragment ion. researchgate.net

This precursor-to-fragment ion transition is highly specific to the target analyte, minimizing interferences from the sample matrix and resulting in very low limits of detection and quantification. mdpi.com A UPLC-QqQ MS method has been developed for the quantification of various triterpenoids, demonstrating its utility in the precise measurement of specific compounds in complex mixtures. mdpi.comresearchgate.net This high degree of selectivity and sensitivity makes UPLC-QqQ MS an ideal platform for quantifying low-abundance lipids like this compound in biological samples. mdpi.com

Comprehensive Metabolomic Profiling Strategies

Comprehensive metabolomic profiling aims to identify and quantify a wide range of small molecules in a biological system to understand its metabolic state. sci-hub.se Advanced analytical platforms, particularly those based on LC-MS, are central to these strategies. sci-hub.se In the context of this compound, metabolomic studies can reveal its association with various physiological or pathological states.

For instance, global metabolomics studies using UPLC-Q-TOF/MS have identified changes in the levels of this compound in plasma, suggesting its potential as a biomarker. portlandpress.comnih.gov In such studies, a non-targeted approach is often initially employed to screen for all detectable metabolites that differ between sample groups. This is followed by targeted analysis to confirm the identity and quantify the specific metabolites of interest, such as this compound. sci-hub.se These profiling strategies provide a holistic view of the metabolic landscape, placing the significance of individual compounds like this compound into a broader biological context. csic.esaacrjournals.org

Application of Untargeted Metabolomics for Discovery

Untargeted metabolomics serves as a powerful hypothesis-generating tool for discovering novel biomarkers and identifying metabolic signatures associated with various physiological or pathological states. frontiersin.org This approach aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample, rather than focusing on a predetermined list of analytes. unirioja.es The general workflow involves extracting metabolites from samples like plasma or serum, followed by analysis using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), such as Ultra-Performance Liquid Chromatography Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS). frontiersin.orgportlandpress.com

In a notable application, a global metabolomics study was conducted to investigate metabolic disturbances in patients with unstable angina pectoris. portlandpress.com Researchers analyzed plasma samples using UPLC-Q-TOF/MS in positive ion mode. portlandpress.com Through this untargeted screening, this compound was discovered to be among the metabolites that were significantly different between patient and control groups, highlighting its potential relevance as a biomarker in cardiovascular conditions. portlandpress.com The identification was based on its accurate mass-to-charge ratio (m/z) and retention time, with statistical analysis revealing its differential abundance. portlandpress.com

Table 1: Example of this compound Discovery via Untargeted Metabolomics Data derived from a study on unstable angina pectoris. portlandpress.com

| Parameter | Value | Description |

| Compound Name | This compound | The identified metabolite. |

| KEGG ID | C19614 | Kyoto Encyclopedia of Genes and Genomes identifier. portlandpress.com |

| Molecular Formula | C16H30O3 | The elemental composition of the molecule. portlandpress.com |

| Observed m/z | 288.2556 | The mass-to-charge ratio detected by the mass spectrometer. portlandpress.com |

| Fold Change | 0.74 | The observed change in abundance in the patient group compared to controls. portlandpress.com |

Targeted Metabolomics for Pathway Elucidation

Following its discovery through untargeted methods, targeted metabolomics is employed for hypothesis testing and pathway elucidation. unirioja.es This strategy focuses on the precise and accurate quantification of a specific, predefined set of metabolites. unirioja.es For this compound, targeted analysis is crucial for understanding its role within the omega (ω)-oxidation pathway of fatty acids. wikipedia.orgbyjus.com

Omega-oxidation is an alternative metabolic route to the more common beta-oxidation. wikipedia.org It occurs primarily in the endoplasmic reticulum of the liver and kidneys and becomes particularly important when beta-oxidation is impaired. byjus.comallen.in This pathway involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid. wikipedia.org this compound is a key intermediate in the ω-oxidation of palmitic acid. The process involves sequential enzymatic reactions. ontosight.ai By using targeted mass spectrometry, often with a triple quadrupole (QqQ) instrument, researchers can quantify the concentrations of this compound and its related metabolites to measure the flux and regulation of this pathway. mdpi.com

Table 2: Key Steps in the Omega-Oxidation Pathway Involving this compound This pathway describes the metabolic formation and conversion of this compound.

| Step | Substrate | Enzyme | Product | Description |

| 1 | Palmitic Acid | Cytochrome P450 ω-hydroxylase | 16-Hydroxypalmitate (B1240633) | A hydroxyl group is added to the terminal (ω) carbon of palmitate. wikipedia.orgbyjus.com |

| 2 | 16-Hydroxypalmitate | 16-Hydroxypalmitate Dehydrogenase | This compound | The terminal hydroxyl group is oxidized to an aldehyde. ontosight.ai |

| 3 | This compound | Aldehyde Dehydrogenase | Hexadecanedioate | The aldehyde group is oxidized to a carboxylic acid, forming a dicarboxylic acid. byjus.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

While mass spectrometry is excellent for detecting and quantifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural confirmation of chemical compounds. mdpi.commdpi.com After a compound like this compound is putatively identified by MS, its structure must be definitively confirmed, especially if it is being investigated as a novel biomarker or a key metabolic intermediate.

NMR techniques, such as 1H-NMR and 13C-NMR, provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. mdpi.com For this compound, 1H-NMR would confirm the presence of the aldehyde proton (CHO) and the protons on carbons adjacent to the carbonyl and carboxyl groups. mdpi.com 13C-NMR would definitively identify the carbon signals of the carboxyl group (-COOH), the aldehyde group (-CHO), and the distinct methylene (B1212753) (-CH2-) carbons along the fatty acid chain. mdpi.com This level of structural detail is essential for distinguishing this compound from other potential isomers and confirming the precise location of the aldehyde functional group, thus validating the findings from mass spectrometry-based analyses. mdpi.com

Table 3: Key Functional Groups of this compound and Their Expected NMR Signatures

| Functional Group | Chemical Formula | Expected NMR Information |

| Carboxylic Acid | -COOH | A characteristic signal in 13C NMR at a downfield chemical shift; the acidic proton may be observable in 1H NMR depending on the solvent. |

| Aldehyde | -CHO | A distinctive downfield signal for the aldehyde proton in 1H NMR and a characteristic aldehyde carbon signal in 13C NMR. |

| Methylene Chain | -(CH2)14- | A complex series of overlapping signals in 1H NMR and distinct signals for each carbon in 13C NMR, reflecting their position relative to the two functional groups. |

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzymes Involved in 16-Oxo-palmitate Metabolism

The biosynthesis and degradation of this compound are critical for cellular function, and identifying the full complement of enzymes involved is a key area of future research. This compound is formed from the oxidation of 16-hydroxypalmitate (B1240633), a reaction catalyzed by 16-hydroxypalmitate dehydrogenase. ontosight.ai This process is a component of the beta-oxidation pathway, which breaks down fatty acids to produce energy. ontosight.ai Further metabolism can convert this compound to hexadecanedioate, a reaction catalyzed by omega-oxo-fatty acid dehydrogenase. genome.jp

However, the complete enzymatic landscape governing this compound levels is not fully understood. Future research will likely focus on discovering and characterizing novel dehydrogenases, reductases, and other enzymes that fine-tune the cellular concentration of this important molecule. Understanding these enzymes will provide crucial insights into the regulation of fatty acid metabolism and its links to various physiological and pathological states.

Detailed Characterization of Signal Transduction Pathways Mediated by this compound in Plants

In plants, fatty acids and their derivatives, including oxylipins, are increasingly recognized as important signaling molecules in a variety of processes, including defense against pathogens and responses to environmental stress. annualreviews.orgnih.gov While much of the focus has been on jasmonic acid and its precursors, there is growing interest in the signaling roles of other fatty acid-derived compounds like this compound. nih.govnih.gov

Future research will aim to precisely define the signal transduction pathways that are initiated or modulated by this compound in plants. This includes identifying the receptors that bind to this molecule, the downstream signaling components such as protein kinases and transcription factors, and the ultimate target genes that are regulated. scirp.org Unraveling these pathways will illuminate how plants perceive and respond to internal and external cues, potentially leading to new strategies for improving crop resilience. For instance, studies have shown that changes in fatty acid composition, including the levels of palmitic acid, are associated with tolerance to cold and heat stress. frontiersin.orgmdpi.com

Development of Enhanced Analytical Techniques for Trace-Level Detection

The accurate and sensitive measurement of this compound is essential for understanding its biological roles. Current methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are powerful tools for fatty acid analysis. tandfonline.comsci-hub.se However, detecting and quantifying low-abundance lipids like this compound, especially in complex biological samples, remains a challenge. cuni.cz

Future efforts will focus on developing analytical techniques with improved sensitivity and specificity for trace-level detection of this compound. This may involve the use of novel derivatization strategies, advanced mass spectrometry platforms with higher resolution and sensitivity, and innovative sample preparation methods to minimize contamination and enhance recovery. mdpi.comresearchgate.net These advancements will enable researchers to more accurately map the spatial and temporal distribution of this compound in cells and tissues, providing a clearer picture of its dynamic regulation and function.

Integrative Omics Approaches to Uncover Systemic Roles

To gain a comprehensive understanding of the systemic roles of this compound, researchers are increasingly turning to integrative "omics" approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of how this molecule influences cellular and organismal physiology. ahajournals.organnualreviews.org

By correlating changes in the levels of this compound with alterations in gene expression, protein abundance, and the broader metabolic profile, scientists can identify novel pathways and networks that are influenced by this fatty acid. mdpi.com For example, an integrated omics study might reveal how fluctuations in this compound levels impact lipid metabolism, energy production, and stress response pathways. mdpi.com This systems-level approach holds great promise for uncovering the full spectrum of biological processes in which this compound plays a regulatory role, from cellular signaling to whole-organism homeostasis.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 16-Oxo-palmitate in laboratory settings?

- Answer: Synthesis typically involves the controlled oxidation of palmitate (C16:0) at the ω-1 position. Common methods include enzymatic oxidation using cytochrome P450 monooxygenases or chemical oxidation with catalysts like KMnO₄ under acidic conditions . Post-synthesis, purification is achieved via column chromatography (e.g., silica gel) or HPLC, followed by characterization using NMR (¹H/¹³C) and mass spectrometry (GC-MS or LC-MS). A critical step is verifying the absence of side products (e.g., over-oxidized derivatives) through thin-layer chromatography (TLC) .

| Synthesis Method | Catalyst/Enzyme | Yield (%) | Key Validation Technique |

|---|---|---|---|

| Chemical Oxidation | KMnO₄/H₂SO₄ | 65–75 | NMR, GC-MS |

| Enzymatic Oxidation | CYP4A11 | 50–60 | LC-MS, TLC |

Q. How can researchers reliably detect and quantify this compound in biological samples?

- Answer: Quantification requires sensitive analytical platforms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for its specificity in complex matrices like plasma or tissue homogenates. Derivatization using pentafluorobenzyl bromide enhances detection limits. Internal standards (e.g., deuterated this compound) are essential for correcting matrix effects . For qualitative analysis, infrared spectroscopy (IR) can confirm carbonyl group presence at ~1710 cm⁻¹ .

Q. What are the established biological roles of this compound in cellular metabolism?

- Answer: this compound is implicated in β-oxidation inhibition, leading to lipid accumulation in hepatic cells. It also modulates PPARα/γ signaling pathways, influencing fatty acid oxidation and insulin sensitivity. Researchers should validate these roles using knockout models (e.g., PPARα⁻/⁻ mice) or siRNA-mediated gene silencing in vitro .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s pro-inflammatory vs. anti-inflammatory effects be resolved?

- Answer: Contradictions often arise from variations in experimental models (e.g., primary cells vs. immortalized lines) or concentration ranges (µM vs. nM). To address this:

Conduct dose-response studies across physiologically relevant concentrations.

Compare outcomes in distinct immune cell types (e.g., macrophages vs. neutrophils).

Use multi-omics approaches (transcriptomics/lipidomics) to identify context-dependent signaling nodes .

Meta-analyses of published datasets can further clarify confounding variables .

Q. What experimental designs are optimal for studying this compound’s interaction with mitochondrial β-oxidation enzymes?

- Answer: Use isotopic tracing (e.g., ¹³C-palmitate) to track metabolite flux in isolated mitochondria. Couple this with enzymatic assays (e.g., CPT1A activity measurements) under varying this compound concentrations. Include negative controls (e.g., etomoxir, a CPT1 inhibitor) and validate findings via CRISPR-Cas9-mediated enzyme knockout . For in vivo relevance, employ stable isotope-labeled this compound infusions in model organisms .

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound in enzyme inhibition studies?

- Answer: Discrepancies may stem from assay conditions (pH, temperature) or enzyme source purity. Standardize protocols by:

Using recombinant enzymes with verified activity (e.g., via fluorometric assays).

Replicating assays in buffer systems mimicking physiological conditions.

Applying statistical rigor (e.g., Grubbs’ test for outlier removal) and reporting confidence intervals .

Methodological Considerations

Q. What strategies ensure reproducibility in this compound-related studies?

- Answer:

- Documentation: Adhere to the Beilstein Journal’s guidelines for detailed experimental protocols, including reagent lot numbers and instrument calibration data .

- Data Sharing: Deposit raw spectra, chromatograms, and kinetic datasets in public repositories (e.g., Zenodo).

- Blinding: Implement blinded analysis for subjective endpoints (e.g., histopathological scoring) .

Q. How can computational tools enhance mechanistic studies of this compound?

- Answer: Molecular docking (AutoDock Vina) predicts binding affinities with target enzymes like acyl-CoA synthetases. MD simulations (GROMACS) reveal conformational changes upon ligand binding. Validate predictions with mutagenesis (e.g., alanine scanning) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。